molecular formula C18H33NSn B179701 2-Methyl-5-(tributylstannyl)pyridine CAS No. 167556-64-1

2-Methyl-5-(tributylstannyl)pyridine

Cat. No. B179701
M. Wt: 382.2 g/mol
InChI Key: GQSHSSUYFVJPOO-UHFFFAOYSA-N
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Description

“2-Methyl-5-(tributylstannyl)pyridine” is a unique chemical compound with the empirical formula C18H33NSn . It is a solid substance and is used in Stille cross-coupling reactions .


Molecular Structure Analysis

The molecular weight of “2-Methyl-5-(tributylstannyl)pyridine” is 382.17 . The SMILES string representation of the molecule is CCCCSn(CCCC)c1ccc(C)nc1 .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Methyl-5-(tributylstannyl)pyridine” are not detailed in the available resources, it is known to be used in Stille cross-coupling reactions .


Physical And Chemical Properties Analysis

“2-Methyl-5-(tributylstannyl)pyridine” is a solid substance . It has a density of 1.106 g/mL at 25 °C . The refractive index (n20/D) is 1.514 .

Scientific Research Applications

Application 1: Flow Synthesis of 2-Methylpyridines

  • Summary of the Application: 2-Methyl-5-(tributylstannyl)pyridine is used in the synthesis of 2-methylpyridines via α-methylation . This process is part of a medicinal chemistry project .
  • Methods of Application: The reactions were carried out using a simplified bench-top continuous flow setup . The starting material was progressed through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .
  • Results or Outcomes: The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . Eight 2-methylated pyridines were produced . The products were obtained in very good yields and were suitable for further use without additional work-up or purification .

Application 2: Stille Cross Coupling Reactions

  • Summary of the Application: 2-Methyl-5-(tributylstannyl)pyridine is used in Stille cross coupling reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds .
  • Methods of Application: The specific methods of application in Stille cross coupling reactions can vary depending on the specific reaction conditions and the other reactants involved .
  • Results or Outcomes: The outcomes of these reactions are typically new organic compounds formed by the coupling of the 2-Methyl-5-(tributylstannyl)pyridine with other organic halides .

Application 3: Preparation of Iridium Complexes

  • Summary of the Application: 2-Methyl-5-(tributylstannyl)pyridine is used in the preparation of iridium complexes for blue phosphorescent organic light emitting diodes .
  • Methods of Application: The specific methods of application can vary depending on the specific reaction conditions and the other reactants involved .
  • Results or Outcomes: The outcome of this application is the formation of iridium complexes that can be used in blue phosphorescent organic light emitting diodes .

Application 4: Synthesis of 2-Pyridylazaazulene

  • Summary of the Application: 2-Methyl-5-(tributylstannyl)pyridine is used as a building block in an efficient, palladium-catalyzed synthesis of 2-pyridylazaazulene .
  • Methods of Application: The specific methods of application can vary depending on the specific reaction conditions and the other reactants involved .
  • Results or Outcomes: The outcome of this application is the formation of 2-pyridylazaazulene, a bidentate ligand showing pH and cationic-metal dependent emission spectra .

Application 5: Preparation of Blue Phosphorescent Organic Light Emitting Diodes

  • Summary of the Application: 2-Methyl-5-(tributylstannyl)pyridine is used in the preparation of iridium complexes for blue phosphorescent organic light emitting diodes .
  • Methods of Application: The specific methods of application can vary depending on the specific reaction conditions and the other reactants involved .
  • Results or Outcomes: The outcome of this application is the formation of iridium complexes that can be used in blue phosphorescent organic light emitting diodes .

Application 6: Synthesis of 2-Pyridylazaazulene

  • Summary of the Application: 2-Methyl-5-(tributylstannyl)pyridine is used as a building block in an efficient, palladium-catalyzed synthesis of 2-pyridylazaazulene .
  • Methods of Application: The specific methods of application can vary depending on the specific reaction conditions and the other reactants involved .
  • Results or Outcomes: The outcome of this application is the formation of 2-pyridylazaazulene, a bidentate ligand showing pH and cationic-metal dependent emission spectra .

Safety And Hazards

“2-Methyl-5-(tributylstannyl)pyridine” is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 . It is toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

tributyl-(6-methylpyridin-3-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.3C4H9.Sn/c1-6-4-2-3-5-7-6;3*1-3-4-2;/h2,4-5H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSHSSUYFVJPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592853
Record name 2-Methyl-5-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(tributylstannyl)pyridine

CAS RN

167556-64-1
Record name 2-Methyl-5-(tributylstannyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167556-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution containing 5-bromo-2-methylpyridine (1.2 g, 6.98 mmol) in ether (14 mL) at −78° C. was treated with n-butyllithium (5.2 mL, 1.6 M in hexanes) dropwise, stirred at −78° C. for 1 hour, treated with tributyltin chloride (2.25 mL, 8.30 mmol), stirred at −78° C. for 0.5 hours, and then at 0° C. for 0.5 hours. The reaction was quenched with saturated ammonium chloride solution and the reaction was partitioned between ether and water, and the organic phase was washed with brine and dried over MgSO4, filtered and concentrated to give the title compound (2.97 g), which was used without further purification.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Quantity
2.25 mL
Type
reactant
Reaction Step Three

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